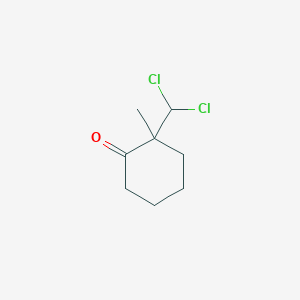
Cyclohexanone, 2-(dichloromethyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-(dichloromethyl)-2-methyl- is an organic compound with a six-carbon cyclic structure and a ketone functional group. This compound is a derivative of cyclohexanone, where two chlorine atoms and a methyl group are attached to the second carbon of the cyclohexanone ring. It is a colorless, oily liquid with a characteristic odor and is used in various chemical processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(dichloromethyl)-2-methyl- can be synthesized through several methods. One common approach involves the chlorination of 2-methylcyclohexanone using dichloromethane in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2-(dichloromethyl)-2-methyl- often involves large-scale chlorination processes. These processes utilize continuous flow reactors and advanced separation techniques to isolate the desired compound from by-products and impurities. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high production efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
Cyclohexanone, 2-(dichloromethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclohexanol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
科学的研究の応用
Cyclohexanone, 2-(dichloromethyl)-2-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: Applied in the manufacturing of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclohexanone, 2-(dichloromethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic processes and cellular functions.
類似化合物との比較
Similar Compounds
Cyclohexanone: A parent compound with a similar cyclic structure but without the dichloromethyl and methyl substitutions.
2-Methylcyclohexanone: A derivative with a methyl group attached to the second carbon but lacking the dichloromethyl group.
2-Chlorocyclohexanone: A compound with a chlorine atom attached to the second carbon but without the additional methyl group.
Uniqueness
Cyclohexanone, 2-(dichloromethyl)-2-methyl- is unique due to the presence of both dichloromethyl and methyl groups on the cyclohexanone ring. This structural modification imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
26775-54-2 |
|---|---|
分子式 |
C8H12Cl2O |
分子量 |
195.08 g/mol |
IUPAC名 |
2-(dichloromethyl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12Cl2O/c1-8(7(9)10)5-3-2-4-6(8)11/h7H,2-5H2,1H3 |
InChIキー |
WXWMCAOWMRFJFP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



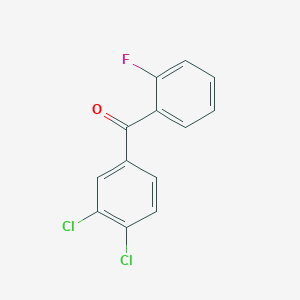




![(5Z)-5-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14005700.png)
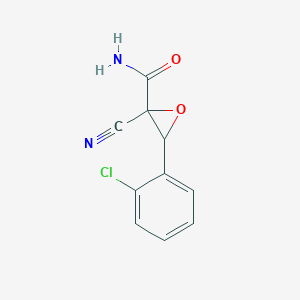
![N,N-bis(2-chloroethyl)-4-[(3,5-dibromophenyl)iminomethyl]-3-methylaniline;hydrochloride](/img/structure/B14005710.png)
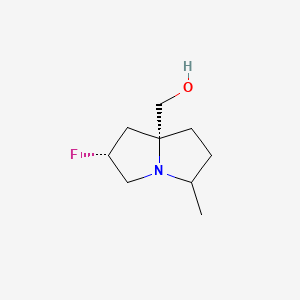
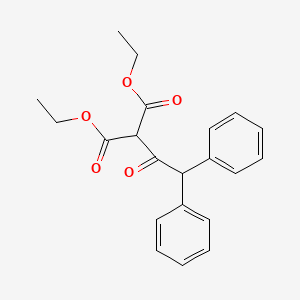

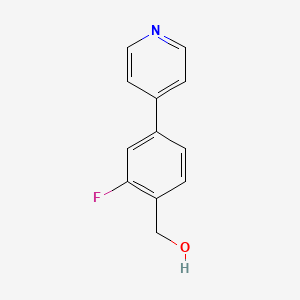
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005751.png)
